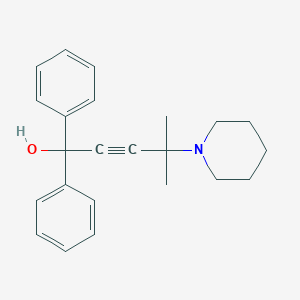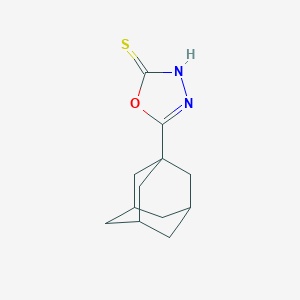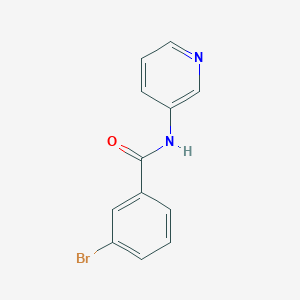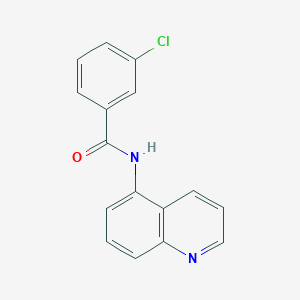![molecular formula C16H18N4OS B362054 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether CAS No. 846584-17-6](/img/structure/B362054.png)
2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds under reflux conditions in the presence of a catalytic amount of piperidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.
作用機序
The mechanism of action of 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with different biological activities.
Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
Uniqueness
2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is unique due to its specific combination of cyclohexyl and methoxyphenyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
846584-17-6 |
|---|---|
分子式 |
C16H18N4OS |
分子量 |
314.4g/mol |
IUPAC名 |
3-cyclohexyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS/c1-21-13-10-6-5-9-12(13)15-19-20-14(17-18-16(20)22-15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChIキー |
KMEHRFYZZIKUMO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCCC4 |
正規SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B361975.png)

![{3-[4-(3-Piperidylprop-1-ynyl)phenyl]prop-2-ynyl}piperidine](/img/structure/B361977.png)

![9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B361981.png)
![1-(3-{4-[3-(1-Pyrrolidinyl)-1-propynyl]phenyl}-2-propynyl)pyrrolidine](/img/structure/B361983.png)


![6-(3-Chlorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B361999.png)

![3-(Phenoxymethyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362006.png)

![6-(4-Methoxybenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362033.png)
![3-(Methoxymethyl)-6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362038.png)
